molecular formula C14H13F3O2 B1459111 3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde CAS No. 1350760-75-6

3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde

Cat. No. B1459111
M. Wt: 270.25 g/mol
InChI Key: OUKFJROEGBTLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde is a chemical compound . It is available for purchase from various suppliers .

Safety And Hazards

The safety data sheet for a similar compound, 4-(Trifluoromethoxy)benzaldehyde, indicates that it is a combustible liquid that is harmful if swallowed. It can cause skin and eye irritation. Precautionary measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3,5-dicyclopropyl-4-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3O2/c15-14(16,17)19-13-11(9-1-2-9)5-8(7-18)6-12(13)10-3-4-10/h5-7,9-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKFJROEGBTLDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2OC(F)(F)F)C3CC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde

Synthesis routes and methods

Procedure details

[3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl]methanol (190 mg, 0.698 mmol) was dissolved in DCM (6 mL) and Dess-Martin periodinane (444 mg, 1.05 mmol) was added. The mixture was stirred for 1 hour at room temperature. The mixture was evaporated in vacuo and the residue was purified by silica gel chromatography (0-10% EtOAc/hexanes) to yield the title compound as a clear oil (174 mg).
Quantity
190 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
444 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde
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Reactant of Route 3
3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3,5-Dicyclopropyl-4-(trifluoromethoxy)benzaldehyde

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